

Technical Support Center: Accurate Quantification of AST5902

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Compound of Interest

Compound Name: AST5902

Cat. No.: B11937928

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of **AST5902**, the active metabolite of the EGFR inhibitor Afplutinib. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **AST5902** and why is its accurate quantification important?

A1: **AST5902** is the primary active metabolite of Afplutinib (also known as AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Both Afplutinib and **AST5902** contribute to the overall pharmacological activity in vivo.[3] Accurate quantification of **AST5902** is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations during preclinical and clinical development.

Q2: What is the recommended analytical method for quantifying **AST5902**?

A2: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is the gold standard for the sensitive and selective quantification of **AST5902** in biological matrices such as plasma.[1][4] This method offers high specificity and allows for the simultaneous determination of the parent drug, Afplutinib.[1][4]

Q3: What are the typical linear ranges and lower limits of quantification (LLOQ) for **AST5902**?

A3: Published UHPLC-MS/MS methods have demonstrated excellent linearity for **AST5902** with a typical quantification range of 0.05 to 25.0 ng/mL in plasma.[1] The lower limit of quantification (LLOQ) is consistently reported to be 0.050 ng/mL, allowing for the reliable measurement of low concentrations of the metabolite.[1]

Q4: What are the key considerations for sample preparation before UHPLC-MS/MS analysis?

A4: Protein precipitation is a common and effective method for preparing plasma samples for **AST5902** analysis.[1][4] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[4] The resulting supernatant, which contains the analyte of interest, is then diluted and injected into the UHPLC-MS/MS system.[4]

Q5: What internal standard (IS) should be used for **AST5902** quantification?

A5: For the quantification of Alflutinib and **AST5902**, a deuterated internal standard of the parent drug, such as AST2818-d3, is recommended.[1] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.[5]

Experimental Protocols

UHPLC-MS/MS Method for Simultaneous Quantification of Alflutinib and **AST5902** in Plasma

This protocol is based on validated methods for the determination of Alflutinib and **AST5902** in human and rat plasma.[1][4]

1. Sample Preparation (Protein Precipitation)

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add 200 μ L of acetonitrile and 20 μ L of the internal standard working solution (e.g., AST2818-d3 at 300 ng/mL).[4]
- Vortex the mixture for 2 minutes.

- Centrifuge at 13,000 g for 10 minutes.[4]
- Transfer 100 μ L of the supernatant to a new tube.
- Dilute the supernatant with 100 μ L of ultrapure water.[4]
- Briefly mix for 30 seconds before injection into the UHPLC-MS/MS system.[4]

2. UHPLC Conditions

- Column: Waters BEH C18 (e.g., 50 mm \times 2.1 mm, 1.8 μ m) or Shim-pack Volex PFPP column (50 mm \times 2.1 mm, 1.8 μ m).[1][4]
- Mobile Phase A: 0.1% formic acid in water or 2 mmol/L ammonium acetate with 0.2% formic acid.[1][4]
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1][4]
- Flow Rate: 0.4 mL/min.[4]
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-1.0 min: Increase to 80% B
 - 1.0-2.0 min: Hold at 80% B
 - 2.0-2.5 min: Decrease to 10% B
 - 2.5-3.0 min: Hold at 10% B[4]
- Injection Volume: 3 μ L.[4]
- Column Temperature: 40°C.[4]

3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Alflutinib: m/z 569.3 → 441.2[1]
 - **AST5902**: m/z 555.1 → 498.2[1]
 - AST2818-d3 (IS): m/z 572.3 → 441.2[1]

Data Presentation

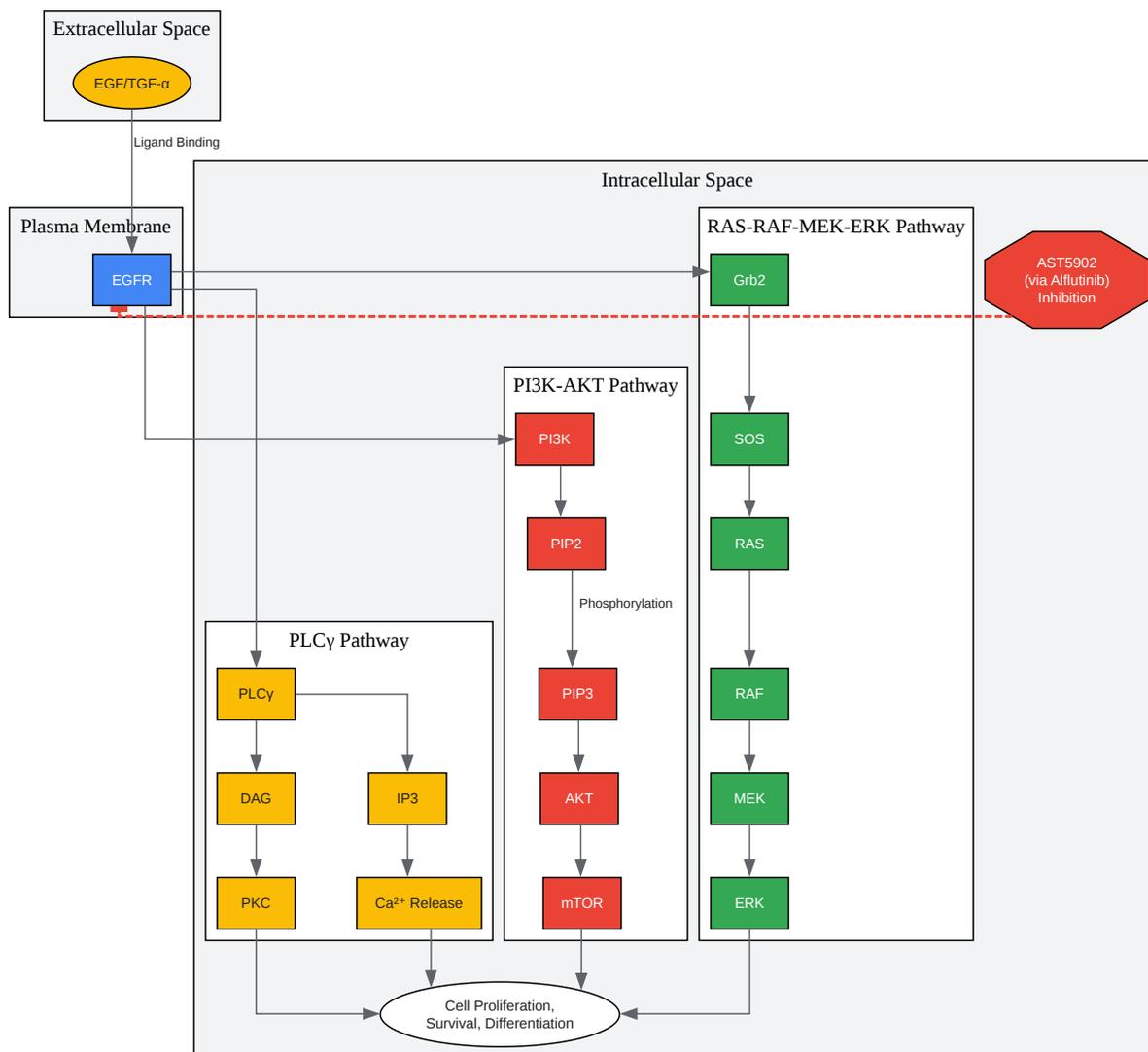
Table 1: UHPLC-MS/MS Method Validation Parameters for **AST5902** Quantification

Parameter	Result	Reference
Linearity Range	0.050 - 25.0 ng/mL	[1]
Correlation Coefficient (r ²)	> 0.99	[1]
Lower Limit of Quantification (LLOQ)	0.050 ng/mL	[1]
Intra-day Precision (%CV)	≤ 8.0%	[1]
Inter-day Precision (%CV)	≤ 8.6%	[1]
Intra-day Accuracy (%RE)	-0.2% to 3.9%	[1]
Inter-day Accuracy (%RE)	-0.2% to 3.9%	[1]

Table 2: Pharmacokinetic Parameters of **AST5902** in Healthy Volunteers

Parameter	Value (Unit)	Reference
C _{max} (after single 80 mg dose of Alflutinib)	1.09-fold increase with rifampicin co-administration	[6]
AUC _{0-∞} (after single 80 mg dose of Alflutinib)	17% decrease with rifampicin co-administration	[6]
Steady-state exposure (compared to Alflutinib)	Comparable	[3]

Mandatory Visualizations



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Caption: EGFR Signaling Pathway and Inhibition by **AST5902**.



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Caption: **AST5902** Quantification Workflow.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause	Recommended Solution
Column Overload	Dilute the sample and reinject. Ensure the injected amount is within the column's loading capacity.
Incompatible Injection Solvent	Dissolve and inject samples in the initial mobile phase composition whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase.
Column Contamination or Degradation	Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Improper Mobile Phase pH	Ensure the mobile phase pH is at least 2 units away from the pKa of AST5902 to maintain a consistent ionization state.

Issue 2: High Baseline Noise or Drift

Possible Cause	Recommended Solution
Contaminated Mobile Phase	Prepare fresh mobile phase using high-purity solvents and additives. Filter all mobile phases before use.
Air Bubbles in the System	Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Detector Instability	Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. Check for fluctuations in the detector's light source or electronics.
Leaks in the System	Inspect all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause	Recommended Solution
Inconsistent Sample Preparation	Ensure consistent and precise pipetting during all sample preparation steps. Use a validated and standardized protocol.
Variable Injection Volume	Check the autosampler for proper function and ensure the injection loop is completely filled.
Unstable Instrument Conditions	Allow the UHPLC and mass spectrometer to equilibrate fully before starting a run. Monitor system pressure and temperature for stability.
Matrix Effects	Evaluate for ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are observed, optimize the sample preparation method (e.g., by using solid-phase extraction) or chromatographic separation.

Issue 4: No or Low Signal for **AST5902**

Possible Cause	Recommended Solution
Incorrect Mass Spectrometry Settings	Verify the MRM transitions, collision energy, and other mass spectrometer parameters are correctly set for AST5902.
Degradation of AST5902	Ensure proper storage of stock solutions and samples (e.g., at -80°C).[4] Avoid repeated freeze-thaw cycles.
Clogged System	Check for blockages in the sample needle, tubing, or column. Back-flush the system or replace components as needed.
Source Contamination	Clean the mass spectrometer's ion source according to the manufacturer's instructions.

For more in-depth guidance on bioanalytical method validation and equipment calibration, refer to the U.S. Food and Drug Administration (FDA) guidance for industry.[5][7]

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